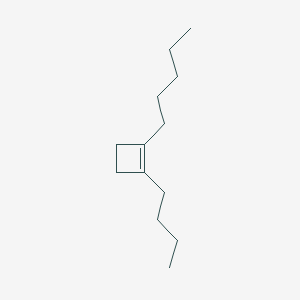
Cyclobutene, 1-butyl-2-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutene, 1-butyl-2-pentyl- is an organic compound with the molecular formula C13H24. It contains a four-membered cyclobutene ring substituted with butyl and pentyl groups. This compound is part of the cycloalkene family, characterized by the presence of a double bond within a cyclic structure .
準備方法
Synthetic Routes and Reaction Conditions
Cyclobutene, 1-butyl-2-pentyl- can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction between an alkyne and an alkene. This reaction is typically catalyzed by transition metals such as palladium or copper . Another method involves the intramolecular hydroalkylation of halide-tethered styrenes using a copper hydride catalyst .
Industrial Production Methods
Industrial production of cyclobutene derivatives often involves large-scale cycloaddition reactions under controlled conditions. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the desired product .
化学反応の分析
Types of Reactions
Cyclobutene, 1-butyl-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutene epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming cyclobutane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclobutene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Cyclobutene epoxides and diols.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutenes.
科学的研究の応用
Cyclobutene, 1-butyl-2-pentyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclobutene, 1-butyl-2-pentyl- involves its interaction with molecular targets through its reactive double bond. This compound can undergo cycloaddition reactions, forming new chemical bonds with other molecules. The pathways involved include radical and ionic mechanisms, depending on the reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
Cyclobutane: A saturated four-membered ring without a double bond.
Cyclopentene: A five-membered ring with a double bond.
Cyclohexene: A six-membered ring with a double bond
Uniqueness
Cyclobutene, 1-butyl-2-pentyl- is unique due to its specific substitution pattern and the presence of a reactive double bond within a strained four-membered ring. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
生物活性
Cyclobutene, 1-butyl-2-pentyl- (C13H24) is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and relevant research findings.
Structural Characteristics
Cyclobutene compounds are characterized by their unique puckered ring structure, which contributes to their chemical reactivity and biological activity. The presence of the butyl and pentyl substituents enhances lipophilicity and steric properties, which can influence interactions with biological targets. The structural variations in cyclobutane derivatives often lead to significant differences in their pharmacological profiles.
Biological Activity Overview
- Antitumor Activity : Cyclobutane-containing compounds have shown promise in cancer therapy. For instance, cyclobutane derivatives have been investigated for their ability to inhibit key enzymes involved in tumor progression. A study highlighted the use of cyclobutane rings to enhance metabolic stability and improve binding affinity to targets like AKT1, a critical regulator in cancer cell survival .
- Antimicrobial Properties : Research has indicated that certain cyclobutane-containing alkaloids possess antimicrobial and antibacterial activities. Over 60 biologically active compounds derived from cyclobutane structures have been identified, showcasing activities against various pathogens . These findings suggest potential applications in developing new antibiotics.
- Mechanism of Action : The biological activity of cyclobutane derivatives often involves interaction with specific receptors or enzymes. For example, studies have demonstrated that some cyclobutane analogues can act as inhibitors of cytochrome P450 enzymes, affecting drug metabolism and efficacy . Additionally, the unique conformational properties of cyclobutane rings can facilitate selective binding to target sites.
Case Study 1: Cyclobutane as an Anticancer Agent
A notable study explored the anticancer effects of a cyclobutylamine derivative designed to inhibit AKT signaling pathways. The compound exhibited enhanced bioavailability and selectivity over other kinases, demonstrating the efficacy of cyclobutane modifications in improving therapeutic outcomes .
Case Study 2: Antimicrobial Activity of Cyclobutane Alkaloids
Research on cyclobutane-containing alkaloids isolated from Piper species revealed significant antibacterial properties. Compounds such as piplartine showed potent activity against various cancer cell lines with IC50 values indicating strong cytotoxic effects . These findings underscore the potential of cyclobutane derivatives as lead compounds in drug discovery.
Structure-Activity Relationship (SAR)
The relationship between the structure of cyclobutene derivatives and their biological activity is crucial for understanding their pharmacological potential. Key factors influencing SAR include:
- Lipophilicity : Increased lipophilicity often correlates with improved membrane permeability and bioavailability.
- Steric Effects : The size and shape of substituents can affect binding interactions with target proteins.
- Conformational Rigidity : The rigid structure of cyclobutanes can stabilize specific conformations favorable for receptor binding.
Research Findings Summary
特性
CAS番号 |
647028-12-4 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC名 |
1-butyl-2-pentylcyclobutene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-13-11-10-12(13)8-6-4-2/h3-11H2,1-2H3 |
InChIキー |
CGPSMGZOWSRZCP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(CC1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















